1-(3,5-Difluorophenyl)propan-2-one

Description

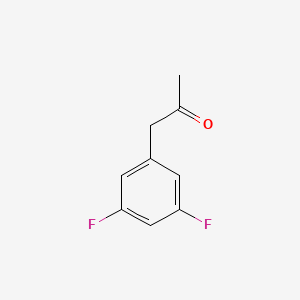

1-(3,5-Difluorophenyl)propan-2-one, with the chemical formula C₉H₈F₂O, is an arylpropanone that has garnered attention for its potential as a versatile intermediate in organic synthesis. The strategic placement of two fluorine atoms on the phenyl ring, coupled with the reactive carbonyl group of the propan-2-one moiety, makes it a valuable synthon for constructing more complex molecules.

| Property | Value |

| CAS Number | 865774-77-2 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANUXJOOWCWFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,5 Difluorophenyl Propan 2 One and Its Precursors

Classical Organic Synthesis Routes

Traditional methods for synthesizing aryl ketones, which can be adapted for 1-(3,5-Difluorophenyl)propan-2-one, often rely on fundamental organic reactions that have been refined over many years.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.comyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org For the synthesis of a difluorophenyl ketone, 1,3-difluorobenzene (B1663923) would serve as the aromatic substrate. researchgate.net

The reaction mechanism initiates with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. libretexts.org This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. youtube.comlibretexts.org A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which helps to prevent multiple acylations. libretexts.org

However, the reaction is not without its limitations. It fails with strongly deactivated aromatic rings, and the Lewis acid catalyst is often required in stoichiometric amounts because it forms a complex with the product ketone. libretexts.orgwikipedia.org

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution |

| Reactants | Aromatic Ring, Acyl Halide/Anhydride |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃) |

| Key Intermediate | Acylium Ion |

| Advantages | Prevents poly-acylation |

| Limitations | Fails with strongly deactivated rings; requires stoichiometric catalyst |

An alternative strategy involves the modification of a pre-existing molecule. For instance, the synthesis of 1-[3-(trifluoromethyl)phenyl]-2-propanone has been reported via the chloromethylazidation of trifluoromethyl benzene (B151609), followed by a series of transformations including cyanidation, hydrolysis, acidation, and methylation. tandfonline.comtandfonline.com A similar multi-step sequence could conceptually be applied starting from 1,3-difluorobenzene.

Another related approach is the side-chain chlorination of a suitable toluene (B28343) derivative, which yields a benzal chloride. Subsequent hydrolysis of the benzal chloride can then produce the desired benzaldehyde, a precursor that can be further elaborated to the target propanone. ncert.nic.in

A versatile and widely used method for the synthesis of 1-aryl-2-propanones involves the use of aromatic amines as starting materials. tandfonline.comresearchgate.net This approach utilizes a diazo-reaction followed by a Meerwein arylation. researchgate.netwikipedia.org

The process begins with the diazotization of an aromatic amine, such as 3,5-difluoroaniline, using sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. tandfonline.comthermofisher.com In the subsequent Meerwein arylation, this diazonium salt reacts with an electron-poor alkene, like isopropenyl acetate, in the presence of a copper salt catalyst. wikipedia.orggoogle.comchemeurope.com This reaction proceeds through a radical mechanism, where the aryl diazonium salt is reduced by a copper(I) species to generate an aryl radical. numberanalytics.com This radical then adds to the alkene, ultimately leading to the formation of the 1-aryl-2-propanone after an elimination step. wikipedia.orgchemeurope.com

This method is advantageous due to the ready availability of a wide variety of aromatic amines and the generally mild reaction conditions. tandfonline.comtandfonline.com It has been successfully applied to synthesize aryl propanones with both electron-withdrawing and electron-donating groups on the aromatic ring. tandfonline.com

Table 2: Meerwein Arylation for 1-Aryl-2-propanone Synthesis

| Step | Description | Reactants |

| 1 | Diazotization | Aromatic Amine, Sodium Nitrite, Acid |

| 2 | Meerwein Arylation | Aryl Diazonium Salt, Electron-Poor Alkene |

| Catalyst | Copper Salt (e.g., CuCl, CuBr) | |

| Mechanism | Radical Addition |

Novel Synthetic Approaches for 1-Aryl-2-propanones

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of 1-aryl-2-propanones, often exploring catalyst-free systems and novel bond-forming strategies.

An innovative, transition-metal-free approach has been developed for the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes from 2,2,2-trifluoroacetophenone (B138007) tosylhydrazones and alkynes. rsc.org While not directly producing 1-aryl-2-propanones, this methodology highlights the utility of trifluoromethyl ketones as versatile precursors in catalyst-free carbon-carbon bond formation. The reaction is promoted by a base and is believed to proceed through a free carbene intermediate. rsc.org The presence of the trifluoromethyl group is crucial for the observed reactivity, steering the reaction towards cyclopropene (B1174273) formation instead of the expected pyrazoles. rsc.org

Furthermore, cooperative N-heterocyclic carbene (NHC) and photoredox catalysis has been employed for the three-component coupling of aroyl fluorides, styrenes, and the Langlois reagent (CF₃SO₂Na) to produce β-trifluoromethylated alkyl aryl ketones. nih.gov This method proceeds under mild conditions and demonstrates the power of combining different catalytic modes to achieve challenging transformations.

The fundamental 1-aryl-2-propanone skeleton can be assembled through various other strategies. These include:

The reaction of a benzyl (B1604629) Grignard reagent with acetonitrile (B52724), followed by hydrolysis. tandfonline.com

The reaction of an aryl Grignard reagent with 1,2-epoxypropane, followed by oxidation. tandfonline.com

Palladium-catalyzed α-arylation of ketones, which has become a significant method for forming the C(sp²)-C(sp³) bond between a ketone and an aryl halide. rsc.org This approach typically involves the enolization of the ketone, followed by transmetalation with a palladium(II) species and subsequent reductive elimination. rsc.org

Biocatalytic and Asymmetric Synthesis Strategies

Biocatalysis has emerged as a powerful tool in chemical synthesis, leveraging the inherent selectivity of enzymes to perform complex transformations under mild conditions. researchgate.netnih.gov For the synthesis of chiral amines and alcohols, which are key precursors and analogs of this compound, enzymes like ketoreductases (KREDs) and transaminases (TAs) are particularly prominent. nih.govnih.gov These methods are central to developing greener and more efficient manufacturing processes for high-value chemical entities. nih.govnih.gov

Enantioselective Bioreduction of Related Ketones

The asymmetric reduction of prochiral ketones is a fundamental strategy for producing enantiopure chiral alcohols. This transformation is effectively catalyzed by ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), which deliver a hydride from a cofactor, typically NAD(P)H, to a carbonyl group with high stereoselectivity. nih.gov

Research has demonstrated the successful bioreduction of various ketones structurally related to this compound. For instance, the enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones has been achieved using wild-type yeast strains and recombinant ADHs. nih.govnih.gov In these studies, whole-cell biocatalysts containing ADHs from Lactobacillus kefir (LkADH) and Rhodococcus aetherivorans (RaADH) were used. The LkADH catalyst was particularly effective in producing (R)-1-(arylsulfanyl)propan-2-ols with excellent conversion and greater than 99% enantiomeric excess (ee). nih.gov Conversely, yeast strains such as Candida parapsilosis were used to produce the corresponding (S)-enantiomers. nih.gov

Similarly, the stereoselective reduction of α-fluoro-β-ketoesters has been accomplished using commercially available KRED enzymes, which proceed via a dynamic reductive kinetic resolution to yield α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric purity. alaska.edu These enzymatic reductions provide access to key fluorinated chiral building blocks. alaska.educhimia.ch

Table 1: Examples of Enantioselective Bioreduction of Ketones

| Enzyme/Biocatalyst | Substrate Class | Product | Selectivity | Reference |

| Lactobacillus kefir ADH (LkADH) | 1-(Arylsulfanyl)propan-2-ones | (R)-1-(Arylsulfanyl)propan-2-ols | >99% ee | nih.gov |

| Candida parapsilosis (whole cell) | 1-(Arylsulfanyl)propan-2-ones | (S)-1-(Arylsulfanyl)propan-2-ols | >99% ee | nih.gov |

| KRED 110 | Racemic α-fluoro-β-keto esters | anti (2S,3S)-α-fluoro-β-hydroxy esters | High de, ee | alaska.edu |

| KRED 130 | Racemic α-fluoro-β-keto esters | syn (2S,3R)-α-fluoro-β-hydroxy esters | High de, ee | alaska.edu |

Transaminase-Mediated Synthesis from Prochiral Ketones

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. mdpi.comresearchgate.net This method is a direct and atom-efficient route to enantiomerically pure amines and has been applied to ketones analogous to this compound. nih.govnih.govrsc.org

A key study focused on the synthesis of 1-arylpropan-2-amines using immobilized whole-cell biocatalysts expressing (R)-selective transaminases. nih.govrsc.orgrsc.org The prochiral ketone, 1-phenylpropan-2-one, served as a model substrate. The research team screened several (R)-transaminases, including those from Arthrobacter sp. (ArR-TA) and Aspergillus terreus (AtR-TA), to optimize the synthesis of the corresponding (R)-amine.

The process was optimized by varying parameters such as the amine donor, co-solvent, and substrate concentration. Using isopropylamine (B41738) as the amine donor and dimethyl sulfoxide (B87167) (DMSO) as a co-solvent, the ArR-TA biocatalyst achieved high conversions (88–92%) and excellent enantioselectivity (>99% ee) for the (R)-amine product. nih.gov This demonstrates a highly effective strategy for the asymmetric synthesis of chiral amines from their prochiral ketone precursors. nih.govrsc.org

Table 2: Transaminase-Mediated Asymmetric Synthesis of (R)-1-phenylpropan-2-amine

| Biocatalyst | Amine Donor | Co-solvent (DMSO, v/v%) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| ArR-TA | Isopropylamine | 15% | 92 | >99 | nih.gov |

| ArR-TA | Isopropylamine | 0% | >80 | >99 | nih.gov |

| ArRm-TA | Isopropylamine | 5% | ~60 | >99 | nih.gov |

| AtR-TA | Isopropylamine | 5% | ~25 | >99 | nih.gov |

Whole-Cell Biocatalysis for Stereoselective Transformations

The use of whole-cell biocatalysts is a common and often preferred strategy in biocatalytic synthesis. mdpi.com Whole cells provide a stable "natural" environment for the enzymes, protecting them from degradation and eliminating the need for costly and time-consuming enzyme purification. nih.govmdpi.com A critical advantage of whole-cell systems is the presence of endogenous mechanisms for cofactor regeneration, which is essential for the activity of redox enzymes like ketoreductases and transaminases. nih.govmdpi.com

In the transaminase-mediated synthesis of 1-arylpropan-2-amines, immobilized E. coli whole cells overexpressing the target transaminase were employed. nih.govrsc.orgrsc.org This approach combines the benefits of enzyme immobilization—enhanced stability and reusability—with the advantages of a whole-cell system. nih.gov Similarly, in the bioreduction of ketones, whole cells of various yeast strains (Candida, Pichia, Lodderomyces) and bacteria (Bacillus cereus, Rhodotorula rubra) are used to supply the necessary ketoreductase activity along with an efficient cofactor recycling system. nih.govmdpi.comrsc.org For example, a co-substrate like glucose or glycerol (B35011) is often added to the reaction medium, which the cell metabolizes to regenerate the NADPH or NADH consumed during the ketone reduction. nih.govmdpi.com This integrated system simplifies the process and improves its economic viability for large-scale applications. nih.gov

Kinetic Resolution Techniques for Chiral Arylpropan-2-amines

Kinetic resolution is an enzymatic method used to separate the enantiomers of a racemic mixture. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. mdpi.com While the maximum theoretical yield for the resolved substrate is 50%, this technique is highly effective for obtaining optically pure compounds. nih.gov

Transaminases are well-suited for the kinetic resolution of racemic amines. In the same study that explored the asymmetric synthesis of (R)-1-arylpropan-2-amines, the researchers also investigated the kinetic resolution of the corresponding racemic amines to access the (S)-enantiomers. nih.govrsc.orgrsc.org Using the same immobilized (R)-selective transaminase (ArR-TA), the (R)-enantiomer of the racemic amine was selectively deaminated (in the reverse reaction) or converted in a reaction with a ketone acceptor. This process resulted in the unreacted (S)-amine being recovered with high enantiomeric purity (>95% ee) at conversions approaching the theoretical maximum of 50%. nih.govrsc.org

This dual utility of a single biocatalyst—performing asymmetric synthesis from a prochiral ketone to yield one enantiomer and kinetic resolution of a racemate to yield the other—provides a versatile and efficient platform for producing both enantiomers of a target chiral amine. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 3,5 Difluorophenyl Propan 2 One

Reactions Involving the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is the primary site for a variety of chemical reactions.

Reductive Transformations to Secondary Alcohols

The carbonyl group of 1-(3,5-difluorophenyl)propan-2-one can be readily reduced to form the corresponding secondary alcohol, 1-(3,5-difluorophenyl)propan-2-ol. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a chiral center or to modify the biological activity of a molecule. The choice of reducing agent is crucial as it determines the selectivity and reaction conditions.

Commonly employed methods for this reduction include the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). vulcanchem.com Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, is another effective method for this reduction.

Furthermore, stereoselective reductions can be achieved using chiral reducing agents or biocatalysts, yielding enantiomerically enriched or pure 1-(3,5-difluorophenyl)propan-2-ol. vulcanchem.com This is particularly important in the synthesis of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

| Reaction | Reagents and Conditions | Product | Notes |

| Ketone Reduction | 1. Sodium Borohydride (NaBH₄), Methanol (MeOH) 2. Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether (Et₂O), then H₃O⁺ workup 3. H₂, Pd/C, Ethanol (EtOH) | 1-(3,5-Difluorophenyl)propan-2-ol | NaBH₄ is a mild and selective reagent. LiAlH₄ is a powerful, non-selective reducing agent. Catalytic hydrogenation is a clean and efficient method. |

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. wikipedia.orgbyjus.com These reactions, known as nucleophilic additions, are fundamental to the construction of more complex molecules. youtube.com

Grignard reagents (R-MgX) and organolithium reagents (R-Li), for instance, add to the carbonyl group to form tertiary alcohols after acidic workup. The reaction with hydrogen cyanide (HCN) yields a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. byjus.com

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also characteristic of ketones. patsnap.comlibretexts.org A notable example is the Aldol (B89426) condensation, where the enolate of this compound can react with another molecule of itself or a different aldehyde or ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. masterorganicchemistry.comyoutube.com The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that cannot enolize, such as benzaldehyde, in the presence of a base. libretexts.org This reaction is particularly useful for synthesizing chalcone-like structures.

| Nucleophile | Reaction Type | Product |

| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | 2-(3,5-Difluorophenyl)-3-methylbutan-2-ol |

| Hydrogen Cyanide (HCN) | Nucleophilic Addition | 2-(3,5-Difluorophenyl)-2-hydroxy-3-methylpropanenitrile |

| Enolate of Acetone | Aldol Condensation | 4-(3,5-Difluorophenyl)-4-hydroxypentan-2-one |

| Benzaldehyde | Claisen-Schmidt Condensation | 1-(3,5-Difluorophenyl)-4-phenylbut-3-en-2-one |

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate is a key intermediate in a variety of reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

Alpha-Halogenation: In the presence of an acid or base catalyst, this compound can be halogenated at the α-position with chlorine, bromine, or iodine. libretexts.orgpressbooks.publibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. pressbooks.pub In contrast, basic conditions favor the formation of the enolate and can lead to polyhalogenation. libretexts.org The resulting α-haloketones are versatile synthetic intermediates. For example, 1-chloro-3-(3,5-difluorophenyl)propan-2-one (B6167821) is a known derivative. sigmaaldrich.com

Alpha-Alkylation: The enolate of this compound can act as a nucleophile in SN2 reactions with alkyl halides, a process known as α-alkylation. libretexts.orgyoutube.com This reaction is a powerful tool for forming new C-C bonds. To ensure complete formation of the enolate and avoid self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used. youtube.com The choice of the alkylating agent is typically restricted to primary and secondary alkyl halides to avoid competing elimination reactions. libretexts.org More advanced methods, such as the use of boron enolates, can also be employed for α-alkylation and arylation under milder, neutral conditions. researchgate.net

| Electrophile | Reaction Type | Product | Base/Catalyst |

| Bromine (Br₂) | α-Halogenation | 1-Bromo-1-(3,5-difluorophenyl)propan-2-one | Acid (e.g., HBr) or Base (e.g., NaOH) |

| Methyl Iodide (CH₃I) | α-Alkylation | 3-(3,5-Difluorophenyl)butan-2-one | Strong base (e.g., LDA) |

| Benzyl (B1604629) Bromide (BnBr) | α-Alkylation | 1-(3,5-Difluorophenyl)-3-phenylpropan-2-one | Strong base (e.g., LDA) |

Reactivity of the Difluorophenyl System

The 3,5-difluorophenyl group, while generally less reactive towards electrophiles than benzene (B151609) itself, can undergo substitution reactions under specific conditions. The fluorine atoms significantly influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. masterorganicchemistry.com The substituents already present on the aromatic ring play a crucial role in determining both the rate and the position of the incoming electrophile. libretexts.orguci.edu In this compound, the two fluorine atoms and the propan-2-one moiety exert competing electronic effects.

Fluorine is an electronegative element and therefore deactivates the ring towards electrophilic attack through a strong -I (inductive) effect. However, it is also a π-donor through its lone pairs, a +M (mesomeric) effect, which directs incoming electrophiles to the ortho and para positions. uci.edu In this molecule, the positions ortho to the fluorine atoms are C2, C4, and C6. The position para to the C3-fluorine is C6, and the position para to the C5-fluorine is C2.

The propan-2-one substituent is a deactivating group due to the electron-withdrawing nature of the carbonyl group. It directs incoming electrophiles to the meta position. The positions meta to the C1-substituent are C3 and C5, which are already occupied by fluorine atoms.

Therefore, any electrophilic substitution is strongly directed to the C2, C4, and C6 positions by the fluorine atoms. Of these, the C4 position is sterically the most accessible. The C2 and C6 positions are ortho to the bulky propan-2-one group, which may hinder attack at these sites. Thus, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

| Position | Directing Effect of 3-F | Directing Effect of 5-F | Directing Effect of Propan-2-one | Overall Predicted Outcome |

| C2 | ortho | para | ortho | Possible, but sterically hindered |

| C4 | ortho | ortho | para | Major product |

| C6 | para | ortho | ortho | Possible, but sterically hindered |

Ortho-Directed Metalation and Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent. wikipedia.org

In the case of this compound, several functional groups could potentially act as DMGs. The carbonyl oxygen can coordinate to the lithium of the organolithium base, directing deprotonation to the adjacent ortho positions on the phenyl ring (C2 and C6). The fluorine atoms themselves are also known, albeit weaker, directing groups.

The most likely site for deprotonation via DoM would be the C2 or C6 position, as these are ortho to the propan-2-one substituent. However, the acidity of the α-protons of the ketone must be considered, as deprotonation at this site to form the enolate is a competing and often faster process. To achieve selective ortho-metalation, specific reaction conditions, such as the use of a suitable protecting group for the ketone or a carefully chosen organolithium reagent and temperature, would likely be necessary.

If successful, the resulting ortho-lithiated species could be quenched with various electrophiles, providing a route to a wide range of 2-substituted-1-(3,5-difluorophenyl)propan-2-one derivatives.

| Electrophile | Functional Group Introduced | Potential Product |

| Carbon Dioxide (CO₂) | Carboxylic Acid | 2-(1-Oxopropan-2-yl)-4,6-difluorobenzoic acid |

| N,N-Dimethylformamide (DMF) | Aldehyde | 2-(1-Oxopropan-2-yl)-4,6-difluorobenzaldehyde |

| Iodine (I₂) | Iodide | 1-(2-Iodo-3,5-difluorophenyl)propan-2-one |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl group | 1-(3,5-Difluoro-2-(trimethylsilyl)phenyl)propan-2-one |

Transformations of the Propane (B168953) Backbone

The propane backbone of this compound is susceptible to several transformations, including notable cleavage and rearrangement reactions that are characteristic of aryl alkyl ketones. These reactions often involve the migration of either the aryl or alkyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Two of the most significant rearrangement reactions applicable to aryl alkyl ketones like this compound are the Baeyer-Villiger oxidation and the Willgerodt-Kindler reaction.

Baeyer-Villiger Oxidation: This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group, converting a ketone into an ester. organic-chemistry.orgrsc.org The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgchem-station.com For an unsymmetrical ketone like this compound, the regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. rsc.org The established migratory aptitude order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two potential migrating groups are the 3,5-difluorobenzyl group (a primary alkyl) and the methyl group. Based on the general migratory aptitude, the 3,5-difluorobenzyl group would be expected to migrate in preference to the methyl group. This would lead to the formation of methyl (3,5-difluorophenyl)acetate.

Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal amide or thioamide, effectively migrating the carbonyl function to the end of the alkyl chain. wikipedia.orgnih.govorganic-chemistry.orgwikipedia.org The reaction is typically performed with sulfur and a secondary amine, such as morpholine (B109124), often at elevated temperatures. researchgate.net The mechanism is complex and involves the initial formation of an enamine, which then reacts with sulfur. nih.govwikipedia.org A series of rearrangements, potentially involving aziridine (B145994) intermediates, leads to the migration of the functional group. wikipedia.orgnih.govorganic-chemistry.org For this compound, this reaction would be expected to yield N-(3,5-difluorophenyl)propanethioamide when morpholine is used as the amine.

| Reaction | Reagents | Expected Major Product | Reference |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Methyl (3,5-difluorophenyl)acetate | organic-chemistry.orgrsc.orgwikipedia.org |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | N-(3,5-Difluorophenyl)propanethioamide | wikipedia.orgnih.govorganic-chemistry.org |

Advanced Mechanistic Studies

The precise pathways of these complex reactions are often elucidated through a combination of spectroscopic techniques to identify intermediates and computational chemistry to map out the energy landscapes of the reaction.

Spectroscopic methods are crucial for identifying transient species and understanding the step-by-step progression of a reaction. For instance, in the Baeyer-Villiger oxidation, the key intermediate is the Criegee intermediate, a tetrahedral species formed by the addition of the peroxyacid to the ketone. wikipedia.org While often too unstable for isolation, its existence has been inferred and, in some cases, observed using techniques like NMR spectroscopy under specific conditions. nih.gov For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy could be a particularly powerful tool to monitor the conversion of the starting material and the formation of products in real-time. researchgate.net

In situ spectroscopic techniques, which allow for the monitoring of reactions as they occur without disturbing the system, are invaluable for studying complex reaction mechanisms like the Willgerodt-Kindler reaction. rsc.org These methods can help to identify the various intermediates that have been proposed in the reaction cascade. ajol.info

Computational chemistry, particularly Density Functional Theory (DFT), complements these experimental approaches by providing a theoretical framework to understand the reaction mechanism at a molecular level. acs.org DFT calculations can be used to model the structures of reactants, transition states, and products, as well as to calculate their relative energies. rsc.org This allows for the mapping of the potential energy surface of the reaction, which can help to distinguish between different possible mechanistic pathways. comporgchem.comacs.org

Computational studies have provided significant insights into the transition states and intermediates of reactions like the Baeyer-Villiger oxidation and the Willgerodt-Kindler reaction.

For the Baeyer-Villiger oxidation, DFT calculations can model the geometry of the Criegee intermediate and the subsequent transition state for the migratory insertion of one of the alkyl or aryl groups. researchgate.net These calculations can help to rationalize the observed regioselectivity by comparing the activation energies for the migration of the different groups. The stereoelectronic effects that govern the migration can also be analyzed in detail. wikipedia.org

In the context of the Willgerodt-Kindler reaction, computational studies have been used to investigate the plausibility of various proposed intermediates, such as the aziridine and thiirenium cation species. organic-chemistry.orgcomporgchem.com By calculating the free energies of these intermediates and the transition states connecting them, researchers can assess the viability of different mechanistic proposals. For example, a computational analysis of the Willgerodt-Kindler reaction of acetophenone (B1666503) using DFT methods (B3LYP+GD3+BJ/Def2-TZVPP/SCRF=water) has been performed to evaluate the energy barriers of proposed pathways. comporgchem.com Such studies can reveal that certain proposed intermediates may be too high in energy to be kinetically competent. comporgchem.com

| Species | Description | Calculated Relative Free Energy (ΔΔG, kcal/mol) | Reference |

|---|---|---|---|

| Reactant | Acetophenone + Morpholine + S₈ | 0.0 | comporgchem.com |

| TS3 | Transition state for a proposed rearrangement step | ~42.6 | comporgchem.com |

Note: The data in Table 2 is for the analogous reaction of acetophenone and is provided for illustrative purposes to demonstrate the application of computational chemistry in mechanistic studies.

Derivatization and Analogue Synthesis of 1 3,5 Difluorophenyl Propan 2 One

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives from prochiral ketones like 1-(3,5-Difluorophenyl)propan-2-one is a significant endeavor in organic synthesis, often aimed at producing enantiomerically pure compounds for pharmaceutical applications. A primary method for achieving this is through asymmetric reduction of the ketone functionality to a secondary alcohol.

Biocatalysis has emerged as a powerful tool for this transformation. For instance, the bioreduction of related ketones, such as 1-(3,4-difluorophenyl)-3-nitropropan-1-one, has been successfully achieved with high enantioselectivity using microorganisms. rsc.org In one study, various microorganisms were screened, with Candida parapsilosis demonstrating high conversion (>99.0%) and excellent enantioselectivity (98.0%) for the (S)-enantiomer. rsc.org Similarly, recombinant E. coli whole cells have been employed for the asymmetric reduction of ketones to produce chiral alcohols, which are valuable building blocks for pharmaceuticals. nih.gov The use of engineered myoglobins has also been shown to catalyze the cyclopropanation of vinylarenes with diazoketones to produce chiral cyclopropyl (B3062369) ketones with high diastereo- and enantioselectivity. rochester.edu

Chemical methods are also utilized. For example, the asymmetric synthesis of fluoro- and trifluoromethylcyclopropanes has been achieved through various methods, including the use of rhodium carbenes derived from diazo compounds and zinc carbenoids. nih.gov These methods often provide the corresponding cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov The choice of catalyst, such as Hashimoto's Rh₂(S)-TCPTTL)₄ or Davies' Rh₂(S)-BTPCP)₄, can be crucial in achieving high enantioselectivity depending on the specific substrates. nih.gov

The following table summarizes the asymmetric synthesis of chiral derivatives from related ketones, highlighting the catalyst, substrate, and the resulting stereoselectivity.

| Catalyst/Method | Substrate | Product | Stereoselectivity (ee/de) |

| Candida parapsilosis | 1-(3,4-difluorophenyl)-3-nitropropan-1-one | (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol | 98.0% ee |

| Recombinant E. coli | 3'-(Trifluoromethyl)acetophenone | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% ee |

| Engineered Myoglobin | Vinylarenes and Diazoketones | Chiral Cyclopropyl Ketones | 99% de and ee |

| Rhodium Catalysts | Fluoro-substituted Alkenes and Diazo Reagents | Fluorinated Cyclopropanes | Excellent diastereo- and enantioselectivities |

Structural Modifications for Enhanced Activity or Selectivity

Structural modifications of this compound are undertaken to modulate its physicochemical and biological properties. These modifications often involve the introduction of heteroatoms or new functional groups and the construction of heterocyclic systems.

The incorporation of heteroatoms, such as sulfur, and various functional groups can significantly alter the properties of the parent molecule. For instance, the synthesis of fluorinated and fluoroalkylated heterocycles containing at least one sulfur atom can be achieved via cycloaddition reactions. nih.govresearchgate.net The electron-withdrawing nature of fluoroalkyl groups enhances the reactivity of dipolarophiles and dienophiles, facilitating these transformations. nih.gov

A common strategy involves the Claisen-Schmidt condensation of fluorinated acetophenones with aldehydes to synthesize chalcones, which are precursors to various heterocyclic compounds. For example, 1-(3,5-difluorophenyl)ethan-1-one (a related acetophenone) can be reacted with various dimethoxybenzaldehydes to produce 1-(3,5-difluorophenyl)-3-(dimethoxyphenyl)prop-2-en-1-ones. researchgate.net These chalcones can then be further modified.

The introduction of fluorine or fluorinated moieties is a key strategy in medicinal chemistry to alter properties like metabolic stability. dundee.ac.uk This can be achieved through late-stage fluorination techniques or by using fluorinated building blocks. dundee.ac.uk

Ring annulation reactions are powerful methods for constructing cyclic systems. The Robinson annulation, which combines a Michael reaction with an intramolecular aldol (B89426) condensation, is a classic example used to form six-membered rings. masterorganicchemistry.comfiveable.melibretexts.org This process typically starts with a Michael addition of an enolate to an α,β-unsaturated ketone, creating a 1,5-dicarbonyl intermediate that subsequently undergoes an intramolecular aldol condensation to form a new ring. masterorganicchemistry.comfiveable.melibretexts.org

The synthesis of various heterocyclic systems from fluorinated precursors is an active area of research. For example, 3,5-bis(fluoroalkyl)-NH-pyrazoles can be synthesized from ketimines or azines by reacting them with fluoroalkyl amino reagents (FARs). nih.gov This strategy involves the formation of a vinamidinium intermediate, which is then cyclized with hydrazine (B178648) hydrate. nih.gov

The following table provides examples of heterocyclic systems synthesized from fluorinated precursors.

| Precursor Type | Reagents | Resulting Heterocycle |

| Fluorinated Ketimines | Fluoroalkyl Amino Reagents, Hydrazine Hydrate | 3,5-Bis(fluoroalkyl)-NH-pyrazoles |

| Fluorinated Azines | Fluoroalkyl Amino Reagents, BF₃·OEt₂ | 3,5-Bis(fluoroalkyl)-NH-pyrazoles |

| Fluorinated Acetophenones | Hydrazine Hydrate | 3-(CHF₂)-5-(fluoroaryl)-NH-pyrazoles |

| Thiocarbonyl Compounds | Diazoalkanes | Fluorinated Thiiranes |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu These models are valuable in drug discovery for predicting the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. nih.govmdpi.com

For a series of derivatives, various molecular descriptors are calculated that quantify physicochemical properties such as lipophilicity (logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity, Verloop sterimol parameters). nih.govnih.gov These descriptors are then correlated with the measured biological activity using statistical methods like multiple linear regression. nih.gov

In the context of derivatives of this compound, QSAR studies can be employed to understand how different structural modifications influence a particular biological endpoint. For example, a QSAR analysis of substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists revealed that lipophilicity (clog P) and steric factors play a significant role in their activity. nih.gov Similarly, for furanocoumarin derivatives that inhibit cytochrome P450 3A, descriptors like logP, molecular volume, and electrostatic potential were found to be significantly related to their inhibitory potency. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D electrostatic and steric fields around the molecules. nih.gov These studies can generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable insights for rational drug design. nih.gov

| QSAR Study Type | Key Descriptors | Application |

| 2D-QSAR | logP, Molecular Volume, Polar Surface Area, Electrostatic Potential | Predicting CYP inhibitory effects of furanocoumarins nih.gov |

| 2D-QSAR | clog P, CMR, Sterimol Parameters (B1, L) | Analyzing dopamine antagonist activity of phenylpiperidines nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Guiding design of acetylcholinesterase inhibitors nih.gov |

Advanced Characterization Techniques for 1 3,5 Difluorophenyl Propan 2 One and Its Derivatives

High-Resolution Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3,5-Difluorophenyl)propan-2-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of organic compound characterization, offering detailed insights into the atomic framework. While specific experimental NMR data for this compound is not widely published, analysis of closely related structures provides a strong basis for predicting its spectral features.

¹H NMR (Proton NMR): The ¹H NMR spectrum of a 1-(3,5-difluorophenyl) derivative will exhibit characteristic signals. The protons on the aromatic ring are influenced by the two fluorine atoms, typically appearing as multiplets in the downfield region (δ 6.5-7.5 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would be expected to show a singlet at approximately δ 3.7 ppm, while the methyl protons (-CH₃) of the acetyl group would appear as a singlet further upfield, around δ 2.1 ppm. For instance, in the related compound 1,3-diphenylpropan-2-one, the methylene protons appear as a singlet, providing a reference for the benzyl (B1604629) group protons.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is highly deshielded and would produce a signal in the far downfield region, typically above δ 200 ppm. The carbons of the difluorophenyl ring would show complex splitting patterns due to carbon-fluorine coupling (J-coupling), with signals appearing between δ 100-165 ppm. The carbon atom attached to the two fluorine atoms would show a significant triplet. The methylene (-CH₂-) and methyl (-CH₃) carbons would have signals in the upfield region of the spectrum. The predictable nature of ¹³C NMR shifts makes it a powerful tool for confirming the carbon skeleton of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

| Atom Type | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (C2, C6) | ~6.7-6.9 (doublet of doublets) | ~110-112 (d) |

| Aromatic CH (C4) | ~6.8-7.0 (triplet of triplets) | ~103-105 (t) |

| Methylene (-CH₂-) | ~3.7 (s) | ~50-55 |

| Methyl (-CH₃) | ~2.1 (s) | ~29-31 |

| Carbonyl (C=O) | N/A | >205 |

| Aromatic C-F (C3, C5) | N/A | ~161-164 (dd) |

| Aromatic C-CH₂ (C1) | N/A | ~138-140 (t) |

Mass Spectrometry (LC-MS, HRMS, ESI-MS/MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₈F₂O for the parent compound).

When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of the molecular weight of the separated components. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces the protonated molecule [M+H]⁺.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable structural information. For this compound (Molecular Weight: 170.16 g/mol ), a key fragmentation pathway would involve the cleavage of the bond between the methylene group and the carbonyl group. This would lead to the formation of a stable 3,5-difluorobenzyl cation (m/z 127) and an acetyl radical, or the acetyl cation (m/z 43) and a 3,5-difluorobenzyl radical. The observation of the m/z 127 fragment would be strong evidence for the 1-(3,5-difluorophenyl) moiety.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structure |

|---|---|---|

| 171.06 | [M+H]⁺ (Protonated Molecule) | C₉H₉F₂O⁺ |

| 127.04 | [C₇H₅F₂]⁺ (3,5-Difluorobenzyl cation) | F-C₆H₃(F)-CH₂⁺ |

| 43.02 | [C₂H₃O]⁺ (Acetyl cation) | CH₃-C=O⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent and diagnostic absorption band would be from the carbonyl (C=O) group stretch, which is expected to appear in the region of 1715-1725 cm⁻¹. The presence of fluorine atoms on the phenyl ring will also influence the C-F stretching vibrations, typically seen between 1100-1400 cm⁻¹, and the C-H out-of-plane bending vibrations of the substituted aromatic ring. For example, the IR spectrum of the related compound 3',5'-Difluoropropiophenone shows a strong carbonyl absorption.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3050-3100 | Aromatic C-H | Stretching |

| ~2920-2970 | Aliphatic C-H (in CH₃ and CH₂) | Stretching |

| ~1720 | Ketone C=O | Stretching (strong intensity) |

| ~1600, ~1450 | Aromatic C=C | Stretching |

| ~1100-1400 | C-F | Stretching |

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns with smaller stationary phase particles (<2 µm). For a moderately polar compound like this compound, a reversed-phase UPLC method would be most suitable. This typically involves a C18 or a phenyl-based column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of fluorinated phenyl phases in columns can offer alternative selectivity, especially for halogenated aromatic compounds. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation of any potential impurities. Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores.

Analytical and Preparative Chromatography

Analytical Chromatography: Analytical HPLC is routinely used for quality control to determine the purity of synthesized batches of this compound. A well-developed HPLC method can resolve the main compound from any related substances, with purity typically expressed as a percentage of the total peak area. The unique selectivity of fluorinated stationary phases can be advantageous for separating fluorinated isomers or closely related impurities.

Preparative Chromatography: When high-purity material is required for further research or as a standard, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate and collect the desired compound from a crude reaction mixture. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound. Column chromatography using silica (B1680970) gel is another common preparative technique for the purification of moderately polar organic compounds. A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compounds from the column, with this compound being collected in the appropriate fractions.

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the three-dimensional structure of molecules and characterizing their solid-state forms.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. rigaku.com The technique involves irradiating a single, high-quality crystal with an X-ray beam. The subsequent diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms, is collected and analyzed. rigaku.com Through complex mathematical analysis (Fourier transformation), this pattern is converted into an electron density map, from which the precise position of each atom in the crystal lattice can be determined. rigaku.com This provides unambiguous information on bond lengths, bond angles, and stereochemistry.

While specific single-crystal data for this compound is not publicly available, analysis of its derivatives provides crucial structural insights. For example, the study of (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, reveals key molecular features. The crystal structure is stabilized by intermolecular C—H⋯F hydrogen bonds. nih.gov The molecule is nearly planar, with a dihedral angle of just 5.46 (2)° between the two aromatic rings. nih.gov

Detailed crystallographic data for this derivative, obtained at 293 K using Mo Kα radiation, are presented below. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C17H14F2O3 |

| Formula Weight (g/mol) | 304.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8047 (8) |

| b (Å) | 11.2591 (12) |

| c (Å) | 17.0080 (18) |

| α (°) | 81.407 (2) |

| β (°) | 81.231 (2) |

| γ (°) | 76.319 (2) |

| Volume (Å3) | 1425.1 (3) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. carleton.edu Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground, powdered sample containing a vast number of randomly oriented microcrystals. carleton.edulibretexts.org

The fundamental principle of PXRD is Bragg's Law (nλ = 2d sin θ), which relates the wavelength of the incident X-rays (λ) to the distance between crystal lattice planes (d-spacing) and the angle of diffraction (θ). carleton.edu As the sample is scanned through a range of angles, constructive interference occurs at specific angles characteristic of the material's unique crystal structure, producing a diffraction pattern of intensity versus 2θ. carleton.edu

PXRD is primarily used for:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." By comparing the experimental pattern to databases, the compound can be identified. carleton.edu

Polymorph Screening: Compounds that can exist in multiple crystalline forms, or polymorphs, will produce distinct PXRD patterns for each form. wikipedia.org This is critical as different polymorphs can have different physical properties.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern. libretexts.org

Determination of Unit Cell Dimensions: The positions of the diffraction peaks can be used to determine the size and shape of the unit cell. carleton.edu

For this compound, a PXRD analysis would yield a unique pattern that could be used as a reference for quality control, ensuring batch-to-batch consistency and identifying the specific crystalline form present.

Surface Morphology and Nanoscale Characterization (if applicable to specific applications/products)

The characterization of surface morphology and nanoscale features becomes relevant when this compound is incorporated into specific formulations, such as thin films, composites, or nanoparticle-based systems. These analyses provide information about the material's surface topography, texture, and particle size distribution. While specific studies on this compound are not prevalent, the techniques used for other fluorinated materials are directly applicable. rsc.org

Common techniques include:

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of its topography and composition. It is valuable for observing the surface texture and structure of materials. rsc.org

Transmission Electron Microscopy (TEM): TEM passes a beam of electrons through an ultra-thin sample to create an image. It offers much higher resolution than SEM and is used to visualize the internal structure and determine the size and shape of nanoparticles. researchgate.netacs.org

Atomic Force Microscopy (AFM): AFM uses a sharp mechanical probe to scan the sample surface, providing a 3D topographical map with nanoscale resolution. It is particularly useful for measuring surface roughness and characterizing thin films. rsc.org

The application of these techniques would be crucial in scenarios where this compound is developed for advanced materials applications, where surface properties and nanoscale structure govern performance. For instance, in the development of fluorinated functional coatings, AFM could characterize surface smoothness, while in a drug delivery system utilizing nanoparticles, TEM would be essential for confirming particle size and morphology. rsc.orgresearchgate.net

Computational and Theoretical Studies of 1 3,5 Difluorophenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, offering deep insights into their fundamental characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgdntb.gov.ua It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron Schrödinger equation. arxiv.org DFT calculations are instrumental in determining molecular geometry, stability, and various electronic properties. aps.orgaps.org

Table 1: Illustrative Output of DFT Calculations for a Molecule

| Calculated Property | Description | Potential Significance for 1-(3,5-Difluorophenyl)propan-2-one |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the molecule's thermodynamic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Bond Lengths/Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Defines the molecule's three-dimensional shape. |

| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Correlates with infrared (IR) spectroscopy data for structural confirmation. |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org These orbitals are termed "frontier" orbitals because they are at the forefront of electron occupation. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

An FMO analysis of this compound would reveal the distribution of these key orbitals across the molecule. The location of the HOMO would suggest the most likely site for electrophilic attack, while the LUMO's location would indicate the probable site for nucleophilic attack. The difluorophenyl ring and the carbonyl group are expected to be the primary sites of electronic activity. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity, providing further insight into its reactivity. youtube.com

Table 2: Conceptual FMO Data for this compound

| Orbital | Description | Predicted Location of High Density | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Likely localized on the phenyl ring and the oxygen atom of the carbonyl group. | Site of potential oxidation or electrophilic attack. |

| LUMO | Lowest energy orbital that is unoccupied. | Expected to be centered on the carbonyl carbon and the phenyl ring. | Site for nucleophilic attack or reduction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Red regions indicate areas of negative potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen, and are attractive to electrophiles. Blue regions signify positive potential (electron-poor), typically around hydrogen atoms or electron-deficient centers, which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen due to its lone pairs. The fluorine atoms would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl and methylene (B1212753) groups.

Atoms in Molecules (AIM) theory provides a method for dividing the molecular electron density into atomic basins, allowing for the calculation of atomic charges. This analysis offers a quantitative measure of the charge on each atom, complementing the qualitative picture provided by MEP analysis.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations. q-chem.comq-chem.com In a PES scan, one or more internal coordinates, such as a dihedral angle, are systematically varied, and the energy is calculated at each step, often while optimizing the rest of the molecule's geometry. q-chem.comq-chem.comresearchgate.net This "relaxed" scan helps to locate energy minima (stable conformers) and transition states (energy maxima) on the PES. scispace.comq-chem.com

For this compound, a key area for conformational analysis would be the rotation around the single bond connecting the phenyl ring and the propanone moiety. A PES scan of this dihedral angle would reveal the most stable rotational conformers and the energy required to interconvert them. This information is vital for understanding how the molecule's shape influences its interactions with its environment, such as a biological target. stackexchange.com

Molecular modeling is crucial for studying how a ligand like this compound or its derivatives might interact with a biological target. The human voltage-gated proton channel (Hv1) is a significant drug target for various diseases, and small molecules are being explored as inhibitors. nih.govresearchgate.netfrontiersin.org The Hv1 channel is composed of two voltage-sensing domains (VSDs) and lacks a traditional pore domain, making it a unique model for studying ligand-VSD interactions. researchgate.netnih.gov

Research on a related, more complex compound, 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one (referred to as HIF), has provided insight into how the difluorophenyl-propanone scaffold can be optimized for Hv1 inhibition. nih.gov In these studies, the difluorophenyl ring was identified as a key feature for enhancing binding affinity compared to non-fluorinated analogues. nih.gov Molecular modeling suggested that this class of inhibitors binds within the VSD, blocking the channel. nih.gov The flexibility of the linker separating the two ring systems in the HIF molecule was also found to be important for improving interactions with the target. nih.gov These findings demonstrate that the this compound structure serves as a valuable foundation for designing potent Hv1 channel inhibitors. researchgate.netnih.gov

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties that govern how the molecule will behave in a chemical reaction.

The presence of two fluorine atoms on the phenyl ring at the meta positions significantly influences the electronic environment of the entire molecule. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can alter the charge distribution and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting a molecule's reactivity towards nucleophiles and electrophiles.

For instance, the electron-withdrawing nature of the difluorophenyl group is expected to lower the energy of the LUMO, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. Conversely, the HOMO energy might also be lowered, potentially reducing its reactivity towards electrophiles.

While specific computational data for this compound is not abundant in publicly accessible literature, general principles of computational organic chemistry allow for qualitative predictions. For example, in reactions involving nucleophilic addition to the carbonyl group, the difluoro substitution is anticipated to increase the reaction rate.

Table 1: Predicted Reactivity Parameters for this compound (Illustrative)

| Parameter | Predicted Value/Trend | Implication for Reactivity |

| LUMO Energy | Lowered (compared to unsubstituted analog) | Increased electrophilicity of the carbonyl carbon |

| HOMO Energy | Lowered (compared to unsubstituted analog) | Decreased nucleophilicity of the molecule |

| Carbonyl Carbon Partial Charge | More positive | Enhanced susceptibility to nucleophilic attack |

| Enol Tautomer Stability | Potentially altered by electronic effects | May influence reactions proceeding via the enol |

Note: The values in this table are illustrative and based on general chemical principles. Precise values would require specific DFT or other high-level computational studies.

Mechanistic Computational Chemistry

Mechanistic computational chemistry aims to elucidate the detailed step-by-step pathway of a chemical reaction, including the identification of transition states and intermediates. For this compound, computational studies can provide valuable insights into various potential reactions.

One area of interest is the reduction of the ketone functionality. DFT studies on the hydrogenation of ketones, often in the presence of catalysts, reveal the intricate details of hydride transfer and the role of the substituents on the ketone. In the case of this compound, computational models could predict the activation energy barriers for different reduction pathways, helping to understand the reaction kinetics and the stereoselectivity if a chiral center is formed.

Furthermore, the influence of the difluoro-substituted ring on reaction mechanisms can be significant. For instance, in a study on the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole, it was found that the fluorine atoms altered the thermal stability and the primary reaction pathways compared to the non-fluorinated analog. mdpi.com This suggests that in reactions involving this compound, the fluorine atoms could play a crucial role in directing the course of the reaction, potentially favoring certain pathways or inhibiting others.

Computational studies on the fluorination of cyclic ketones have proposed mechanisms involving enol or enolic tautomers. scispace.comsapub.org The formation and reactivity of the enol of this compound could be modeled to understand reactions that proceed through this intermediate, such as alpha-halogenation or aldol-type reactions. The electronic effects of the difluorophenyl group would undoubtedly influence the stability and nucleophilicity of the enol intermediate.

Table 2: Investigated Reaction Mechanisms for Fluorinated Ketones

| Reaction Type | Mechanistic Insights from Computational Studies | Relevance to this compound |

| Ketone Reduction | Elucidation of hydride transfer transition states and activation barriers. nih.gov | Prediction of reactivity and stereoselectivity in reductions. |

| Thermal Decomposition | Identification of bond dissociation energies and primary fragmentation pathways. mdpi.com | Understanding the stability and potential decomposition routes. |

| Electrophilic Fluorination | Role of enol intermediates and influence of steric/electronic effects. scispace.comsapub.org | Predicting the outcome of reactions at the alpha-carbon. |

| Reaction with Radicals | Calculation of pathways for hydrogen abstraction and addition to the carbonyl group. researchgate.netnih.gov | Understanding potential radical-mediated transformations. |

Research Applications and Utility in Chemical Sciences Excluding Clinical/safety Data

Versatile Building Block in Organic Synthesis

The strategic placement of fluorine atoms on the phenyl ring profoundly influences the electronic properties of 1-(3,5-Difluorophenyl)propan-2-one, enhancing its utility as a building block in synthetic organic chemistry. Fluorine's high electronegativity can alter the reactivity of the molecule and improve the metabolic stability and binding affinity of its derivatives, properties that are highly sought after in the development of new functional molecules.

This compound and its close structural relatives serve as important intermediates in the synthesis of pharmaceutically active compounds. While the antiplatelet agent Ticagrelor itself contains a 3,4-difluorophenyl moiety, the synthesis of its analogs and other complex pharmaceutical agents often relies on building blocks with different fluorination patterns. nih.govjocpr.com The 3,5-difluoro substitution pattern is a key feature in various biologically active molecules.

Beyond specific pharmaceutical targets, this compound is a versatile precursor for a wide range of complex organic molecules. Halogenated ketones are recognized as useful intermediates for synthesizing diverse organic compounds. evitachem.com The ketone functional group can undergo a variety of chemical transformations, including reduction to an alcohol, reductive amination to form amines, and various carbon-carbon bond-forming reactions like aldol (B89426) or Knoevenagel condensations.

The incorporation of fluorine atoms, as seen in this compound, is a widely used strategy in modern medicinal chemistry and materials science. beilstein-journals.org The difluorophenyl group can participate in cross-coupling reactions, allowing for the construction of elaborate molecular frameworks. The reactivity of the methylene (B1212753) group adjacent to the carbonyl (the α-carbon) also allows for facile functionalization, further expanding its synthetic utility.

Development of Chemical Ligands and Probes

The unique electronic and structural characteristics of this compound make its core structure suitable for designing specialized chemical ligands and probes to interact with biological systems.

The 3,5-difluorophenylpropanoyl scaffold is a key component in the rational design of potent inhibitors for biological targets such as the voltage-gated proton channel (Hv1). escholarship.org The Hv1 channel is involved in regulating cellular pH and is a target for various pathological conditions. nih.gov

In a notable study, researchers designed a new class of Hv1 inhibitors by separating a 2-aminoimidazole ring from a phenyl ring with a flexible linker. escholarship.org A key compound from this research, 3-(2-amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one (HIF), which is an isomer of the title compound, was identified as a potent Hv1 inhibitor. escholarship.orgnih.gov The study demonstrated that the fluorination of the phenyl ring at the 3 and 5 positions significantly increased the inhibitory potency compared to its non-fluorinated analog. escholarship.org This highlights the critical contribution of the 3,5-difluorophenyl moiety in establishing strong interactions within the voltage-sensing domain of the channel, making this structural motif a valuable lead for developing new therapeutic agents targeting Hv1.

Enzyme substrate analogues are molecules that structurally mimic the natural substrate of an enzyme and can act as competitive inhibitors by binding to the enzyme's active site. wikipedia.org The structure of this compound contains features that make it a candidate for development as an enzyme substrate analogue.

The propan-2-one moiety itself has been incorporated into potent enzyme inhibitors. For example, propan-2-one substituted compounds have been developed as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), both of which are serine hydrolases involved in inflammatory processes. nih.gov The ketone group in these inhibitors can interact with key amino acid residues, such as serine, in the enzyme's active site. nih.gov Given that the phenylpropanone structure can mimic the side chain of amino acids like phenylalanine, this compound could be explored as a substrate analogue for various proteases or other enzymes that process aromatic substrates.

Exploration in Agrochemistry (as an intermediate for agrochemicals)

The field of agrochemistry frequently utilizes fluorinated compounds to develop new pesticides and herbicides with improved efficacy and environmental profiles. The introduction of fluorine can enhance a molecule's biological activity, metabolic stability, and transport properties within a plant or insect. beilstein-journals.org

Closely related compounds to this compound have documented applications in this area. For instance, 1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one is used as an intermediate in the synthesis of agrochemicals. evitachem.com Similarly, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is noted for its potential application in developing new agricultural chemicals. smolecule.com These examples strongly suggest that this compound is a valuable intermediate for the agrochemical industry, providing a robust scaffold for the synthesis of novel and effective crop protection agents.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Difluorophenyl)propan-2-one, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation of 1,3,5-trifluorobenzene with acetone or its derivatives. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are standard, but anhydrous conditions are critical to avoid hydrolysis .

- Temperature : Optimal yields (60–70%) are achieved at 0–5°C to minimize side reactions like polyacylation.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended due to byproduct formation .

Q. How is structural characterization of this compound validated?

A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between the fluorophenyl and ketone groups (e.g., 15–20°) .

- NMR : <sup>19</sup>F NMR shows distinct peaks for meta-fluorines (-110 to -115 ppm), while <sup>13</sup>C NMR confirms the ketone carbonyl at ~210 ppm .

- FTIR : Strong C=O stretch at ~1700 cm⁻¹ and C-F vibrations at 1200–1100 cm⁻¹ .

Q. What purification strategies address challenges in isolating this compound?

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) based on solubility data (predicted logP: 2.8) .

- Distillation : Vacuum distillation (b.p. ~340°C at reduced pressure) minimizes thermal degradation.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic additions?

- Electron-withdrawing effect : Fluorine atoms deactivate the aromatic ring, reducing ketone electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) for additions.

- Computational modeling : DFT studies (B3LYP/6-311+G*) show reduced LUMO energy (-1.8 eV) at the carbonyl group compared to non-fluorinated analogs .

- Experimental validation : Kinetic studies using UV-Vis spectroscopy confirm slower reaction rates (k = 0.05 M⁻¹s⁻¹) with fluorinated substrates .

Q. How to resolve contradictions in reported physical properties (e.g., boiling point, density)?

- Validation methods : Cross-check experimental data (e.g., boiling point: 340°C vs. predicted 371.5°C ) using:

- Differential Scanning Calorimetry (DSC) for thermal stability.

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment.

- Error sources : Impurities (e.g., residual solvents) and instrumental calibration drift are common culprits .

Q. What mechanistic insights explain side reactions during fluorinated ketone synthesis?

Q. How does this compound behave under photolytic or oxidative conditions?

Q. What computational tools predict the crystallographic packing of this compound?

- Software : Mercury (CCDC) or CrystalPredictor models hydrogen bonding (C-H···F interactions) and van der Waals forces.

- Validation : Compare simulated powder XRD patterns (e.g., 2θ = 12.5°, 18.7°) with experimental data (R factor < 0.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.